1-Methyl-5-mercaptopyrazole
Overview
Description
1-Methyl-5-mercaptopyrazole is an organic compound with the molecular formula C4H6N2S. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The compound features a pyrazole ring substituted with a methyl group at the 1-position and a mercapto group at the 5-position, making it a valuable scaffold in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-mercaptopyrazole can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with methylhydrazine, followed by cyclization and subsequent introduction of a mercapto group . The reaction typically occurs in the presence of solvents like toluene or dichloroethane and requires specific conditions such as controlled temperature and the use of alkylating agents like dimethyl sulfate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps like solvent recovery, neutralization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-mercaptopyrazole undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the mercapto group.
Substitution: Various substitution reactions can occur at the nitrogen or carbon atoms of the pyrazole ring.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrazole ring .
Scientific Research Applications
1-Methyl-5-mercaptopyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-mercaptopyrazole involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with target proteins, affecting their function. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-Methyl-5-hydroxypyrazole: Similar in structure but with a hydroxyl group instead of a mercapto group.
1-Methyl-3,5-dimethylpyrazole: Features additional methyl groups on the pyrazole ring.
5-Mercapto-1-phenylpyrazole: Contains a phenyl group at the 1-position instead of a methyl group.
Uniqueness: 1-Methyl-5-mercaptopyrazole is unique due to the presence of both a methyl and a mercapto group, which confer distinct reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Biological Activity
1-Methyl-5-mercaptopyrazole (MMP) is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into the biological activity of MMP, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₄H₆N₂S
- Molecular Weight : 114.169 g/mol
- IUPAC Name : this compound
MMP is characterized by the presence of a mercapto group (-SH) and a methyl group attached to the pyrazole ring, which plays a crucial role in its biological activities.
Antioxidant Activity
MMP has demonstrated significant antioxidant properties. Research indicates that compounds with similar structures can mitigate oxidative stress in biological systems. For example, thieno[2,3-c]pyrazole derivatives have shown protective effects against oxidative damage in erythrocytes exposed to toxic substances like 4-nonylphenol .
Table 1: Erythrocyte Alterations Due to Oxidative Stress
Treatment | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
MMP Derivative A | 12 ± 1.03 |
MMP Derivative B | 0.6 ± 0.16 |
Antimicrobial Activity
MMP exhibits antimicrobial properties against various pathogens. Studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Insecticidal Activity
Research on related compounds indicates that MMP and its analogs possess insecticidal properties. A study evaluating the acute toxicity of several pyrazole derivatives found that MMP exhibited significant toxicity against larvae of Earias insulana, affecting their growth and development .
Table 2: Toxicity Levels of Pyrazole Compounds on Earias insulana
Compound | LC50 (mg/L) | Effect on Larval Stage |
---|---|---|
MMP | 24.490 | Increased mortality |
Compound A | 29.328 | Significant weight loss |
Compound C | 8.4959 | Prolonged larval duration |
Anticancer Potential
Emerging studies suggest that MMP may have anticancer properties, particularly through the inhibition of specific kinases involved in cancer progression. Thienopyrazole derivatives have been reported to inhibit aurora kinases, which are critical for mitosis and are often overexpressed in tumors .
Case Study 1: Antioxidant Effects in Aquatic Models
A study conducted on fish exposed to environmental toxins demonstrated that MMP derivatives significantly reduced oxidative stress markers compared to untreated controls. The alterations in erythrocyte morphology were notably lower in groups treated with MMP derivatives, suggesting a protective effect against oxidative damage .
Case Study 2: Insecticidal Efficacy Against Earias insulana
In a controlled laboratory setting, larvae treated with MMP showed a marked increase in mortality rates compared to untreated controls. The study highlighted the potential use of MMP as an effective insecticide in agricultural practices .
Properties
IUPAC Name |
2-methyl-1H-pyrazole-3-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-4(7)2-3-5-6/h2-3,5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDKXHUXOGXPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C=CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901007343 | |
Record name | 2-Methyl-1,2-dihydro-3H-pyrazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901007343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87110-37-0 | |
Record name | 1-Methyl-5-mercaptopyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087110370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1,2-dihydro-3H-pyrazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901007343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.